

3-(Bromomethyl)-5-methylisoxazole as a chemical building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Bromomethyl)-5-methylisoxazole

Cat. No.: B138441

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An In-depth Technical Guide to **3-(Bromomethyl)-5-methylisoxazole**: A Versatile Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-(bromomethyl)-5-methylisoxazole**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core properties, reactivity, and extensive applications, offering both high-level scientific insights and detailed, actionable protocols.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif of immense significance in medicinal chemistry.^[1] Its presence is integral to the biological activity of numerous therapeutic agents, including the anti-inflammatory drug Valdecoxib and the antirheumatic leflunomide.^[2] The value of the isoxazole core lies in its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing physicochemical properties critical for drug development.^{[1][2]}

3-(Bromomethyl)-5-methylisoxazole emerges as a particularly valuable building block because it combines this stable, biologically relevant isoxazole core with a highly reactive

bromomethyl group.[3] This "handle" serves as a versatile anchor point for introducing the isoxazole moiety into a wide array of molecular architectures through straightforward and predictable chemical transformations. Its utility spans the synthesis of complex pharmaceutical agents and advanced agrochemicals, making it a cornerstone intermediate for innovation in these fields.[3]

Core Profile: Physicochemical and Safety Data

A thorough understanding of a building block's properties and safety requirements is a prerequisite for its effective and safe utilization in any laboratory setting.

Physicochemical Properties

The key identifiers and properties of **3-(bromomethyl)-5-methylisoxazole** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	130628-75-0	[4][5]
Molecular Formula	C ₅ H ₆ BrNO	[4][5][6]
Molecular Weight	176.01 g/mol	[4][5][6]
IUPAC Name	3-(bromomethyl)-5-methyl-1,2-oxazole	[3][5]
InChI Key	ASGJFGPILHALRC-UHFFFAOYSA-N	[4][5]
Canonical SMILES	<chem>CC1=CC(=NO1)CBr</chem>	[7]

Safety and Handling

WARNING: This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[8][9]

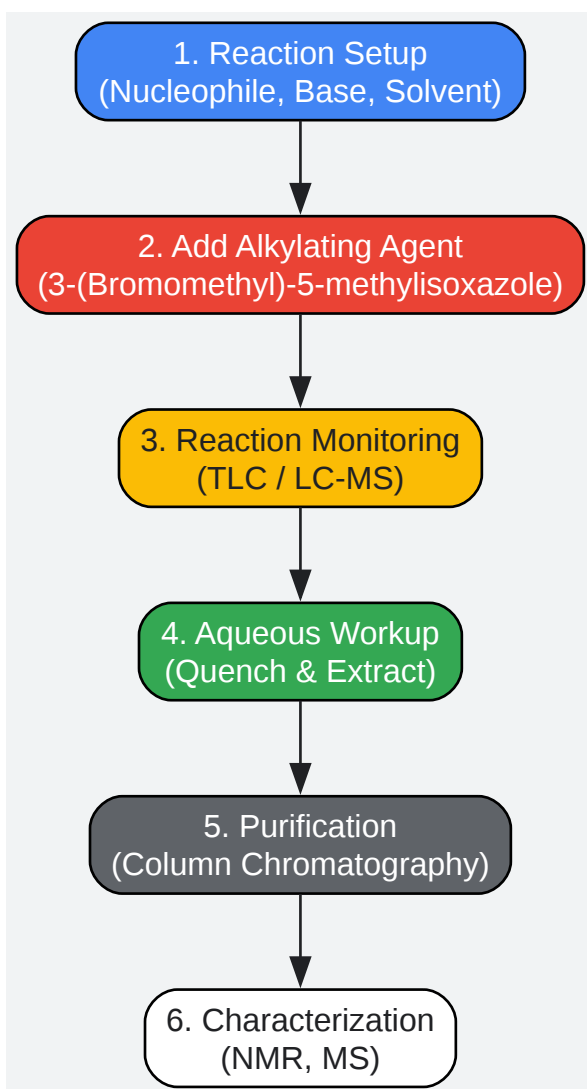
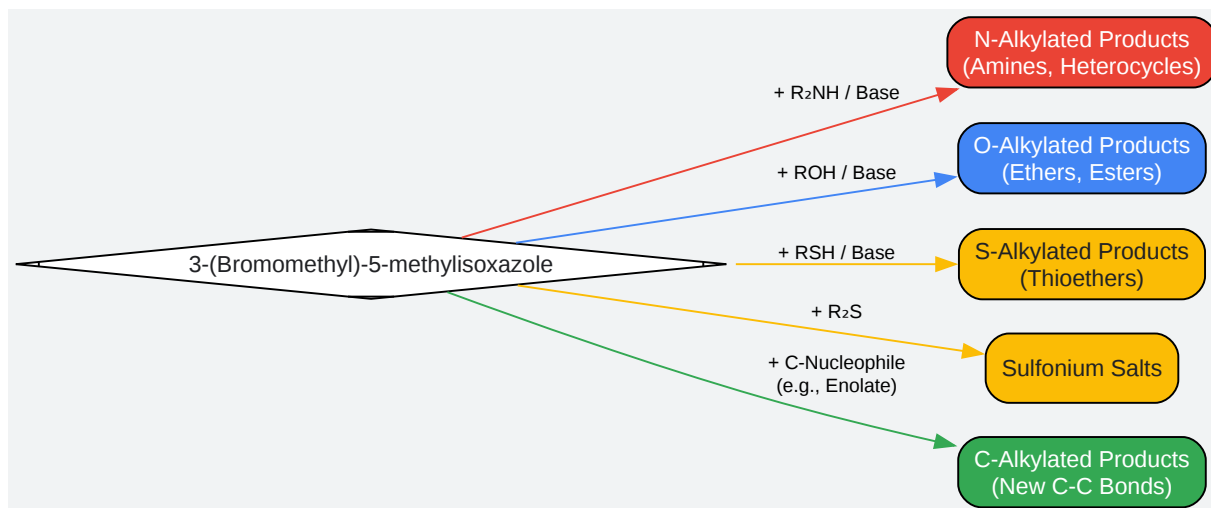
Hazard Class	GHS Statement	Precautionary Codes (Examples)	Source(s)
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage	P280, P302+P352, P305+P351+P338	[4] [5] [9]
Serious Eye Damage	H318: Causes serious eye damage	P280, P305+P351+P338, P310	[4] [9]
Acute Toxicity (Oral)	H302: Harmful if swallowed	P270, P301+P312, P330	[5] [10]

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing and rinse the skin thoroughly with plenty of water.[\[9\]](#) Seek immediate medical attention.[\[9\]](#)
- In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[\[9\]](#) Immediately call a physician.[\[9\]](#)
- If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[\[9\]](#)
- If swallowed: Rinse mouth. Do NOT induce vomiting.[\[4\]](#)[\[9\]](#)

Reactivity Profile: The Lability of the Bromomethyl Group

The primary mode of reactivity for **3-(bromomethyl)-5-methylisoxazole** is the nucleophilic substitution of the bromide ion.[\[3\]](#) The carbon atom of the bromomethyl group is highly electrophilic, analogous to a benzylic carbon, making it an excellent substrate for S_N2 reactions. This predictable reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds with a wide variety of nucleophiles.



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- To cite this document: BenchChem. [3-(Bromomethyl)-5-methylisoxazole as a chemical building block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138441#3-bromomethyl-5-methylisoxazole-as-a-chemical-building-block>]

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